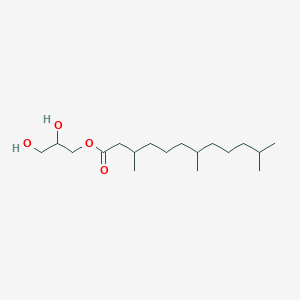
2,3-Dihydroxypropyl 3,7,11-trimethyldodecanoate
描述
2,3-Dihydroxypropyl 3,7,11-trimethyldodecanoate is a chemical compound with the molecular formula C18H36O4 It is an ester formed from the reaction of 2,3-dihydroxypropyl and 3,7,11-trimethyldodecanoic acid
属性
CAS 编号 |
929215-85-0 |
|---|---|
分子式 |
C18H36O4 |
分子量 |
316.5 g/mol |
IUPAC 名称 |
2,3-dihydroxypropyl 3,7,11-trimethyldodecanoate |
InChI |
InChI=1S/C18H36O4/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-18(21)22-13-17(20)12-19/h14-17,19-20H,5-13H2,1-4H3 |
InChI 键 |
RMCOZKLXXSQQCR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)CC(=O)OCC(CO)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxypropyl 3,7,11-trimethyldodecanoate typically involves the esterification of 2,3-dihydroxypropyl with 3,7,11-trimethyldodecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
化学反应分析
Types of Reactions
2,3-Dihydroxypropyl 3,7,11-trimethyldodecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
2,3-Dihydroxypropyl 3,7,11-trimethyldodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-dihydroxypropyl 3,7,11-trimethyldodecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
2,3-Dihydroxypropyl acrylate: Similar in structure but contains an acrylate group instead of the trimethyldodecanoate moiety.
Glycerol monostearate: Contains a glycerol backbone with a stearic acid ester.
2,3-Dihydroxypropyl 2-propenoate: Similar in structure but contains a propenoate group.
Uniqueness
2,3-Dihydroxypropyl 3,7,11-trimethyldodecanoate is unique due to its specific combination of hydroxyl and ester functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


